1-(2-Chloroethyl)-2,4-dinitrobenzene
CAS No.: 63070-32-6
Cat. No.: VC14160802
Molecular Formula: C8H7ClN2O4
Molecular Weight: 230.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63070-32-6 |
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Molecular Formula | C8H7ClN2O4 |
Molecular Weight | 230.60 g/mol |
IUPAC Name | 1-(2-chloroethyl)-2,4-dinitrobenzene |
Standard InChI | InChI=1S/C8H7ClN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2 |
Standard InChI Key | OXPCAPIUVDXQJI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-(2-Chloroethyl)-2,4-dinitrobenzene belongs to the class of nitro-substituted benzene derivatives. Its molecular formula is , with a molecular weight of 230.60 g/mol. The IUPAC name derives from the benzene ring substituted with two nitro groups at the 2- and 4-positions and a 2-chloroethyl group at the 1-position.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Registry Number | 63070-32-6 |
Molecular Formula | |
Molecular Weight | 230.60 g/mol |
Exact Mass | 229.999 g/mol |
LogP (Octanol-Water) | 2.34 (estimated) |
The compound’s structure imparts strong electrophilicity, enabling covalent interactions with nucleophilic residues in proteins and glutathione.
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 1-(2-Chloroethyl)-2,4-dinitrobenzene typically involves alkylation of 2,4-dinitrophenol or direct electrophilic substitution on benzene. A common approach utilizes 2,4-dinitrochlorobenzene as a starting material, which undergoes nucleophilic displacement with ethylene chlorohydrin under basic conditions:
Reaction optimization focuses on controlling temperature (60–80°C) and solvent polarity to minimize side reactions.
Spectroscopic Confirmation
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NMR Spectroscopy: -NMR reveals distinct aromatic protons at δ 8.6–9.1 ppm (meta to nitro groups) and a triplet for the chloroethyl group’s methylene protons (δ 3.8–4.2 ppm).
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Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 230, with fragmentation patterns corresponding to loss of Cl () and NO groups ().
Biological Interactions and Mechanisms
Role in Glutathione S-Transferase (GST) Assays
GSTs catalyze the conjugation of glutathione (GSH) to electrophilic substrates, a critical detoxification pathway. 1-(2-Chloroethyl)-2,4-dinitrobenzene mimics the classical GST substrate 1-chloro-2,4-dinitrobenzene (CDNB), forming a GSH adduct via nucleophilic aromatic substitution:
The reaction’s kinetics (, ) provide insights into enzyme activity and isoform specificity.
Toxicity and Oxidative Stress
Chronic exposure depletes intracellular GSH reserves, leading to redox imbalance and oxidative damage. In erythrocytes, this compound induces hemolysis by inactivating antioxidant enzymes like glutathione peroxidase. Comparative studies show its potency is 40% higher than CDNB in GSH depletion assays.
Applications in Research
Biochemical Probes
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Enzyme Kinetics: Used to quantify GST activity in hepatic and renal tissues.
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Cellular Stress Models: Induces apoptosis in cancer cell lines via mitochondrial dysfunction.
Environmental Toxicology
Studies detect its presence in industrial effluents, with a half-life of 14 days in aqueous media. Photodegradation pathways involve nitro group reduction to amines.
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